benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate
Description
Benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate is a heterocyclic compound featuring a tetrazole ring linked to an amino acetate backbone and a benzyl ester group. The tetrazole moiety (C₁N₄) is a bioisostere for carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities due to its aromatic nitrogen-rich structure .
Properties
Molecular Formula |
C10H11N5O2 |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate |
InChI |
InChI=1S/C10H11N5O2/c11-8(9-12-14-15-13-9)10(16)17-6-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13,14,15) |
InChI Key |
YPIQVGOXOLTERY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=NNN=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate typically involves the cycloaddition reaction of a nitrile with an azide to form the tetrazole ring. One common method is the [2+3] cycloaddition of a nitrile with sodium azide in the presence of a Lewis acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or water to facilitate the reaction .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods may involve the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group or the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these acids . This interaction can influence various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Structural Analogs with Varied Ester Groups
Key Observations :
- Heterocycle Influence : Tetrazoles are more polar than benzoxazoles or thiazoles, favoring interactions with charged biological targets.
Heterocyclic Variants
- Tetrazole vs. Benzoxazole/Thiazole :
- Tetrazole : Exhibits strong hydrogen-bonding capacity (four nitrogen atoms), making it suitable for enzyme inhibition (e.g., antimicrobial or anti-cancer targets) .
- Benzoxazole/Thiazole : These heterocycles are less polar but offer π-π stacking capabilities with aromatic residues in proteins. For example, 5-chlorobenzo[d]thiazol-2-yl derivatives show anti-inflammatory activity .
Stereochemical Considerations
For instance, in benzyl (S)-2-amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetate (3b), stereochemistry significantly affects biological activity . Adjusting the R/S configuration in similar compounds alters binding affinities and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
